molecular formula C9H8OS B8795010 3-Methyl-1-benzothiophen-7-OL CAS No. 3808-40-0

3-Methyl-1-benzothiophen-7-OL

Cat. No.: B8795010
CAS No.: 3808-40-0
M. Wt: 164.23 g/mol
InChI Key: CCOSNPSCMBHESX-UHFFFAOYSA-N
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Description

3-Methyl-1-benzothiophen-7-OL is a heterocyclic compound that features a thiophene ring fused to a benzene ring, with a hydroxyl group at the 7th position and a methyl group at the 3rd position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzothiophen-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzothiophen-7-OL involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position and the methyl group at the 3rd position contribute to its reactivity and binding affinity with biological targets. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways .

Comparison with Similar Compounds

Properties

CAS No.

3808-40-0

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

3-methyl-1-benzothiophen-7-ol

InChI

InChI=1S/C9H8OS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,10H,1H3

InChI Key

CCOSNPSCMBHESX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexyl bromide (32.6 g.) and 7-chloro-3-methylbenzo[b]thiophene (18.3 g.) in THF (400 ml) is added to a suspension of magnesium turnings (7.3 g.) in THF. The mixture is stirred for two hours and heated on a steam bath for two hours. The reaction is cooled and oxygen is bubbled in slowly for two hours. The mixture is stirred for 18 hours at room temperature and extracted with chloroform. The organic extract is extracted with 5% sodium hydroxide. The aqueous extract is acidified with concentrated hydrochloric acid and extracted with ethyl ether. The ether extract is dried (MgSO4) and concentrated to a solid.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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